molecular formula C19H15N3O2S B11257465 N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxybenzamide

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxybenzamide

Cat. No.: B11257465
M. Wt: 349.4 g/mol
InChI Key: GHGSAIPDAANVPK-UHFFFAOYSA-N
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Description

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxybenzamide is a synthetic organic compound that belongs to the class of imidazo[2,1-b]thiazole derivatives. These compounds are known for their diverse biological activities, including anticancer, antifungal, and antiviral properties . The structure of this compound features an imidazo[2,1-b]thiazole ring fused with a phenyl group and a methoxybenzamide moiety, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxybenzamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiazole with α-halocarbonyl compounds under reflux conditions . The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the imidazo[2,1-b]thiazole ring. The final step involves the coupling of the imidazo[2,1-b]thiazole derivative with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-(imidazo[2,1-b]thiazol-6-yl)phenyl)-4-methoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and proteins involved in cell proliferation and survival. For example, it can inhibit kinases that play a crucial role in signal transduction pathways, leading to the suppression of cancer cell growth . Additionally, its antifungal and antiviral activities are attributed to its ability to disrupt the integrity of microbial cell membranes .

Properties

Molecular Formula

C19H15N3O2S

Molecular Weight

349.4 g/mol

IUPAC Name

N-(3-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-4-methoxybenzamide

InChI

InChI=1S/C19H15N3O2S/c1-24-16-7-5-13(6-8-16)18(23)20-15-4-2-3-14(11-15)17-12-22-9-10-25-19(22)21-17/h2-12H,1H3,(H,20,23)

InChI Key

GHGSAIPDAANVPK-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=CN4C=CSC4=N3

Origin of Product

United States

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